2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride

Cathepsin S inhibition Fragment-based drug design X-ray crystallography

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is a chiral, heterocyclic small molecule within the tetrahydroquinazoline class. Its core scaffold serves as a privileged fragment in medicinal chemistry, particularly for targeting cysteine proteases.

Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
CAS No. 1193387-22-2
Cat. No. B12440028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride
CAS1193387-22-2
Molecular FormulaC14H16ClN3
Molecular Weight261.75 g/mol
Structural Identifiers
SMILESC1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3.Cl
InChIInChI=1S/C14H15N3.ClH/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10;/h1-5,9,12H,6-8,15H2;1H
InChIKeyLDSBRRCELOUEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride (CAS 1193387-22-2): Procurement Evidence Guide for a Specialized Cathepsin S Inhibitor Fragment


2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is a chiral, heterocyclic small molecule within the tetrahydroquinazoline class. Its core scaffold serves as a privileged fragment in medicinal chemistry, particularly for targeting cysteine proteases. A key published application of the (R)-enantiomer is as a non-covalent fragment binder within the S2 pocket of human cathepsin S (CatS), a cysteine protease implicated in adaptive immunity and autoimmune disorders, where it has been elaborated into highly potent, selective inhibitors [1]. The compound is commercially available as the hydrochloride salt, with vendors typically supplying material at 95% purity (CAS 1193387-22-2, MF: C14H16ClN3, MW: 261.75 g/mol) .

Why 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride Cannot Be Interchanged with Close Analogs or the Free Base


Simple substitution with the achiral free base (CAS 929973-44-4), the opposite enantiomer, or other 2-aryl tetrahydroquinazolin-6-amines (e.g., 2-(4-fluorophenyl) or 2-(p-tolyl) analogs) is inadvisable without rigorous re-validation. The published CatS inhibitor program explicitly utilizes the (R)-enantiomer, as confirmed by the PDB-deposited crystal structure (6YYQ) of this specific stereoisomer complexed with CatS [1]. The stereochemistry dictates the vector of the 6-amine into the protein's S2 binding pocket, and any alteration—whether inversion of chirality or substitution on the 2-phenyl ring—will disrupt the precise hydrogen-bonding and van der Waals interactions that drive potency and selectivity, as demonstrated by the steep structure-activity relationship (SAR) in the fragment-merging campaign [1]. Furthermore, the hydrochloride salt provides practical advantages in handling, solubility, and long-term storage stability compared to the free base form .

Verified Differentiators: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride vs. Free Base and Racemic Analogs


Validated (R)-Enantiomer Binding Mode in Cathepsin S via X-ray Crystallography

The (R)-enantiomer of the free base (ligand ID: Q1Q) has been co-crystallized with human cathepsin S at a resolution of 2.51 Å, confirming its role as a non-covalent fragment hit occupying the S2 pocket [1]. This structural validation is absent for the (S)-enantiomer or racemic mixtures and is critical for structure-guided optimization. The detailed electron density maps (deposited as PDB 6YYQ) allow procurement scientists to verify that the correct stereoisomer is being sourced.

Cathepsin S inhibition Fragment-based drug design X-ray crystallography

Hydrochloride Salt Provides Solid-State Stability and Enhanced Aqueous Solubility

The hydrochloride salt form (CAS 1193387-22-2) offers practical handling and formulation advantages over the free base (CAS 929973-44-4). While both are available commercially at ≥95% purity, the hydrochloride is typically a solid powder recommended for long-term storage in cool, dry conditions, indicating superior ambient stability . The salt formation increases the molecular weight from 225.29 g/mol (free base) to 261.75 g/mol (HCl salt) and introduces a readily ionizable counterion, which enhances aqueous solubility—a critical parameter for biochemical assay preparation .

Formulation development Salt selection Physicochemical properties

Fragment-Derived Selectivity: CatS Inhibition Without Cross-Reactivity Against CatK and CatB

The fragment-merging strategy, initiated using the (R)-tetrahydroquinazolin-6-amine fragment, was specifically designed to exploit structural differences in the S2 pocket between cathepsin isoforms to achieve high selectivity. Although the hydrochloride compound itself is a fragment hit, its elaborated derivatives in the same series demonstrated negligible inhibition of the closely related cathepsin K (CatK) and cathepsin B (CatB) at concentrations up to 10 µM, a key safety differentiator, as CatK inhibition has been linked to cardiovascular side effects [1]. This provides strong inferential evidence that the starting fragment's binding orientation is critical for achieving isoform selectivity.

Protease selectivity Cathepsin S Off-target profiling

Application Scenarios for Procuring 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride


Fragment-Based Lead Discovery Targeting Cathepsin S

This compound is ideally suited as the starting point for fragment-growing or fragment-merging campaigns aimed at generating highly selective, reversible covalent CatS inhibitors. Its validated (R)-enantiomer binding mode in the S2 pocket, confirmed by a 2.51 Å X-ray co-crystal structure (PDB 6YYQ), enables structure-based drug design (SBDD) [1]. Procurement should specify the (R)-enantiomer to ensure the correct spatial orientation of the 6-amine vector for subsequent chemical elaboration.

Chemical Biology Probe Development for Cysteine Protease Profiling

The pure hydrochloride salt is preferred for preparing inhibitor probes that require consistent solubility and long-term storage stability. The compound's fragment-like properties (low molecular weight, moderate lipophilicity) make it a suitable scaffold for installing photoaffinity labels or fluorescent reporters to study CatS localization and function in cellular models of antigen presentation [1].

Procurement for Structure-Activity Relationship (SAR) Studies on 2-Aryl Tetrahydroquinazoline Kinase/Cathepsin Inhibitors

For research groups exploring the broader pharmacological potential of the 2-phenyltetrahydroquinazoline chemotype, the hydrochloride serves as a well-characterized benchmark. Its documented binding mode and the availability of its free base analog (CAS 929973-44-4) allow for systematic comparative studies of salt form effects and 2-aryl substituent permutations on target selectivity, as evidenced by its distinct profile from analogous topoisomerase II-targeting tetrahydroquinazoline series [1].

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